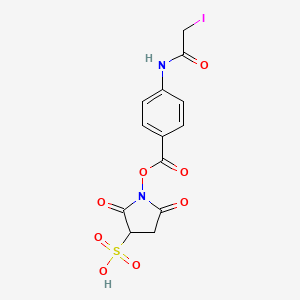

Sulfo-SIAB

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo-SIAB, also known as sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a water-soluble, heterobifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a sulfhydryl-reactive iodoacetyl group. This compound is commonly used for conjugating amine and sulfhydryl groups in various biochemical applications, such as preparing enzyme conjugates or immunotoxins .

准备方法

Synthetic Routes and Reaction Conditions

Sulfo-SIAB is synthesized by reacting N-hydroxysuccinimide with 4-iodoacetylaminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The product is then purified and converted to its sodium salt form to enhance water solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a desiccated state at low temperatures to prevent degradation .

化学反应分析

Types of Reactions

Sulfo-SIAB undergoes several types of chemical reactions, primarily involving its reactive groups:

Nucleophilic Substitution: The iodoacetyl group reacts with free sulfhydryls, forming a stable thioether linkage.

Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds

Common Reagents and Conditions

Nucleophilic Substitution: This reaction is most efficient at pH 7.5-8.5, with a slight stoichiometric excess of iodoacetyl groups over sulfhydryls.

Amide Bond Formation: This reaction proceeds efficiently in pH 7-9 buffers, with the release of N-hydroxysuccinimide

Major Products

Thioether Linkage: Formed from the reaction of the iodoacetyl group with sulfhydryls.

Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester with primary amines

科学研究应用

Sulfo-SIAB is widely used in scientific research due to its ability to conjugate amine and sulfhydryl groups. Some of its applications include:

Chemistry: Used in the synthesis of complex molecules and polymers.

Biology: Employed in the preparation of enzyme conjugates and immunotoxins.

Medicine: Utilized in drug delivery systems and diagnostic assays.

Industry: Applied in the production of biosensors and other biotechnological devices

作用机制

Sulfo-SIAB exerts its effects through its reactive groups. The N-hydroxysuccinimide ester reacts with primary amines, forming stable amide bonds. The iodoacetyl group reacts with free sulfhydryls, forming stable thioether linkages. These reactions enable the conjugation of various biomolecules, facilitating their use in different applications .

相似化合物的比较

Sulfo-SIAB is unique due to its water solubility and heterobifunctional nature. Similar compounds include:

Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate): Another water-soluble crosslinker with different reactive groups.

Sulfo-LC-SDA (sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate): A crosslinker with a longer spacer arm.

Sulfo-GMBS (N-γ-maleimidobutyryloxy-sulfosuccinimide ester): A crosslinker with similar reactive groups but different spacer arm length

This compound stands out due to its specific combination of reactive groups and spacer arm length, making it suitable for a wide range of applications .

属性

IUPAC Name |

1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULQNACJHGHAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106145-13-5 |

Source

|

| Record name | Sulfo-SIAB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFE9D7AQ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Sulfo-SIAB in bioconjugation?

A1: this compound facilitates the conjugation of molecules through a two-step reaction. First, the succinimidyl ester group reacts with primary amines (e.g., lysine residues on proteins) forming a stable amide bond [, ]. Subsequently, the iodoacetyl group reacts with thiol groups (e.g., cysteine residues), creating a thioether linkage [, ]. This enables the connection of two distinct biomolecules, such as a peptide and a protein [, ].

Q2: How does the choice of linker impact the efficiency of conjugation with this compound?

A2: Research indicates that maleimide-thiol reactions are generally more efficient than haloacetyl-thiol reactions when using this compound for conjugation []. This suggests that choosing a linker with a maleimide group rather than a haloacetyl group might be preferable for achieving higher conjugation yields.

Q3: Can you provide an example of how this compound has been successfully used in research?

A3: this compound was instrumental in conjugating a pentasaccharide with an oligonucleotide, creating a novel antithrombotic agent []. The iodoacetyl group on this compound reacted with a thiol group on the pentasaccharide, successfully linking it to the oligonucleotide, which had been modified with this compound beforehand. This conjugate demonstrated anti-Xa and antithrombin activities [].

Q4: Has this compound been used to modify cell surfaces?

A4: Yes, researchers have successfully utilized this compound to covalently attach a Simian Virus 40 (SV40) tumor antigen-derived peptide to the surface of viable cells []. This was achieved by reacting the lysine residue of the peptide with this compound and then linking the complex to cell surface thiols. This method allowed for the artificial introduction of specific epitopes onto cell membranes [].

Q5: Is there a more efficient alternative to this compound for conjugating molecules through amine-carboxylic acid reactions?

A5: Research suggests that for reactions targeting amine and carboxylic acid groups, using N-hydroxysuccinimide (NHS) esters proves more efficient than employing this compound with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker []. This highlights the importance of considering the specific functional groups involved when choosing the optimal crosslinking strategy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

![N-(2,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2939288.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)

![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)